1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would consist of a pyrazole ring with an ethyl group and a [2-(trimethylsilyl)ethynyl] group attached. The exact structure would need to be determined through methods such as X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would depend on its molecular structure. Based on similar compounds, it could be expected to have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area .
Scientific Research Applications
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Synthesis of Functional Derivatives
- Field : Chemistry
- Application : Ethynyltrimethylsilane is used in the synthesis of various functional derivatives of tetrapyrrole compounds .
- Method : The synthetic approaches involve transformations of unsaturated carbon-oxygen and carbon-carbon bonds of the substituents at the meso position .
- Results : The structures, electronic, and optical properties of the compounds obtained by these methods are analyzed .
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Broad-Spectrum Bioactive Derivative
- Field : Biochemistry
- Application : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate is a broad-spectrum bioactive derivative of pyrazole .
- Results : The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data .
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Preparation of 1,4-Disubstituted 1,2,3-Triazoles
- Field : Organic Chemistry
- Application : Ethynyltrimethylsilane is used in a microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .
- Method : The method involves a Sonogashira cross-coupling-desilylation-cycloaddition reaction .
- Results : The result is the preparation of 1,4-disubstituted 1,2,3-triazoles .
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Alcohol Protection
- Field : Organic Chemistry
- Application : A trimethylsilyl group, which is a functional group in organic chemistry, is used for alcohol protection .
- Method : Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
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Synthesis of Poly (ethynyltrimethylsilane)
- Field : Polymer Chemistry
- Application : Ethynyltrimethylsilane is used in the synthesis of poly (ethynyltrimethylsilane) containing Pd (II) coordination sites .
- Method : The specific method of synthesis is not provided in the source .
- Results : The result is the preparation of poly (ethynyltrimethylsilane) containing Pd (II) coordination sites .
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Synthesis of Substituted Imidazoles
- Field : Organic Chemistry
- Application : Substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications, can be synthesized .
- Method : The specific method of synthesis is not provided in the source .
- Results : The result is the preparation of substituted imidazoles .
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Nucleophilic Formyl Group Insertion
- Field : Organic Chemistry
- Application : A more efficient and functional group-tolerant method of nucleophilic formyl group insertion using 2-(trimethylsilyl)pyridine .
- Method : The specific method of synthesis is not provided in the source .
- Results : The result is the preparation of asymmetrical β-meso-triazole-linked dyad .
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Synthesis of Porphyrin Materials
- Field : Organic Chemistry
- Application : The production of porphyrin materials with target-specific structures is based on various methodologies .
- Method : The synthetic porphyrin core can be easily obtained by tetrapyrrole condensation .
- Results : The result is the preparation of two main alternative porphyrin types used as starting materials in synthesis .
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Derivatization of Non-Volatile Compounds
- Field : Organic Chemistry
- Application : Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .
- Method : The method involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2Si/c1-5-12-10(6-8-11-12)7-9-13(2,3)4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSXQJBDPQJESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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